molecular formula C10H22BrO3P B604920 (10-bromodecyl)phosphonic acid CAS No. 934985-98-5

(10-bromodecyl)phosphonic acid

Cat. No.: B604920
CAS No.: 934985-98-5
M. Wt: 301.16
InChI Key: PZKCVYRQOBKBBT-UHFFFAOYSA-N
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Description

(10-bromodecyl)phosphonic acid is an organic compound with the molecular formula C₁₀H₂₂BrO₃P. It is characterized by the presence of a bromine atom attached to a decyl chain, which is further connected to a phosphonic acid group. This compound is known for its specific chemical structure and properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

10-Bromodecylphosphonic acid is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a bromine group and a phosphonic acid group . The bromine group is a good leaving group and easily undergoes substitution reactions . It interacts with its targets (proteins) by forming a covalent bond, which leads to the recruitment of an E3 ubiquitin ligase to the target protein . This results in the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by 10-Bromodecylphosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, 10-Bromodecylphosphonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .

Pharmacokinetics

It’s worth noting that the compound’s solubility can be influenced by the presence of a hydrophilic peg linker, which can increase its solubility in aqueous media and improve its hydrophilicity .

Result of Action

The primary result of the action of 10-Bromodecylphosphonic acid is the degradation of its target proteins . This can have various effects at the molecular and cellular level, depending on the specific function of the degraded protein.

Action Environment

The action, efficacy, and stability of 10-Bromodecylphosphonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or proteins in the environment can potentially interfere with the compound’s ability to bind to its target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: (10-bromodecyl)phosphonic acid can be synthesized through the reaction of decylphosphonic acid with bromine under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or dimethyl sulfoxide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (10-bromodecyl)phosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The phosphonic acid group can participate in oxidation-reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form larger molecular structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield decylphosphonic acid derivatives, while coupling reactions can produce complex molecular architectures .

Scientific Research Applications

(10-bromodecyl)phosphonic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Decylphosphonic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

    10-Chlorodecylphosphonic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    10-Iododecylphosphonic Acid:

Uniqueness: (10-bromodecyl)phosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly valuable in applications requiring selective substitution reactions and specific binding interactions .

Properties

IUPAC Name

10-bromodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKCVYRQOBKBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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